1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is fused to a cyclohexyl group, a piperazine ring, and a benzoyl group with a trifluoromethyl substituent. Triazoles are known for their versatile biological activities and are used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, triazoles are often synthesized using the Huisgen cycloaddition, also known as “click” chemistry . This involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis
The compound has several functional groups that could influence its properties and reactivity. The presence of the triazole ring, the benzoyl group, and the trifluoromethyl group could all contribute to the compound’s overall properties .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar triazole ring and the electronegative fluorine atoms in the trifluoromethyl group could enhance the compound’s solubility in polar solvents .科学的研究の応用
Chemical Derivatives and Analogues in Medicinal Chemistry
Derivatives and analogues of complex chemical compounds, such as 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine, have been extensively researched for their potential therapeutic applications. Notably, compounds exhibiting similar structural features have been evaluated for their binding affinities, receptor selectivity, and pharmacological potential in various domains, including oncology, neurology, and infectious diseases.
Therapeutic Lead Candidates in Oncology : Studies have explored analogues of σ receptor ligands for their potential in therapeutic and diagnostic applications in oncology. Analogues with modified lipophilicity and polar functional groups have shown promising results in receptor subtype affinity, offering a pathway for the development of novel cancer therapeutics and diagnostic tools (Abate et al., 2011).
Antimicrobial and Antitubercular Activities : Research into piperazine derivatives has revealed significant antimicrobial and antitubercular activities. Novel synthetic routes have led to compounds that display potent inhibitory effects against Mycobacterium tuberculosis strains, highlighting the potential for developing new treatments for tuberculosis (Naidu et al., 2016).
Neuropharmacological Agents : Substituted piperazines have been synthesized and tested as ligands for melanocortin receptors, with a focus on understanding their structural and pharmacological characteristics in relation to the MC4 receptor. This research supports the development of targeted therapies for disorders modulated by melanocortin receptors, including obesity and metabolic syndromes (Mutulis et al., 2004).
Anti-Inflammatory and Antidepressant Properties : The synthesis and evaluation of novel 1,2,4-triazole derivatives have led to the identification of compounds with significant anti-inflammatory and antidepressant activities. This line of research opens up possibilities for new treatments in the realm of mental health and inflammatory disorders (Ahmed et al., 2017).
Antiviral Activities Against Influenza : The development of benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable antiavian influenza virus activity. These findings suggest a promising avenue for the creation of antiviral agents capable of combating influenza strains, including H5N1 (Hebishy et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5O/c22-21(23,24)17-8-6-16(7-9-17)20(30)28-12-10-27(11-13-28)14-19-26-25-15-29(19)18-4-2-1-3-5-18/h6-9,15,18H,1-5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJUBJKOLOFFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。